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molecular formula C6H13P B1595701 Cyclohexylphosphine CAS No. 822-68-4

Cyclohexylphosphine

Cat. No. B1595701
M. Wt: 116.14 g/mol
InChI Key: ZBCKWHYWPLHBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557221B2

Procedure details

4-Bromo-2-nitroaniline (2.17 g, 10 mmol), cyclopropylboronic acid (1.12 g, 1.30 mmol), potassium phosphate (7.42 g, 35 mmol), palladium (II) acetate (120 mg, 0.5 mmol), and cyclohexylphosphine (280 mg, 1 mmol) were combined in toluene (40 mL) and water (2 mL) and heated on an oil bath at 100° C. for 16 hours. The mixture was cooled, and the mixture was triturated with dichloromethane and water. The resulting mixture was filtered through a pad of celite. The organic layer of the filtrate was separated and dried over anhydrous sodium sulfate. Concentration gave an oil that was chromatographed over silica gel (30% v/v diethyl ether in hexanes). The faster moving compound was collected and the solvent was concentrated to give an orange oil. The oil was dissolved in hot hexanes/ethyl acetate and cooling gave 4-cyclopropyl-2-nitroaniline as orange needles (333 mg, 1.87 mmol, 19% ).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
7.42 g
Type
reactant
Reaction Step Three
Quantity
280 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
120 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P)CCCCC1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:12]1([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)[CH2:14][CH2:13]1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
potassium phosphate
Quantity
7.42 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
280 mg
Type
reactant
Smiles
C1(CCCCC1)P
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
120 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Eight
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the mixture was triturated with dichloromethane and water
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave an oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel (30% v/v diethyl ether in hexanes)
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.87 mmol
AMOUNT: MASS 333 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 143.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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